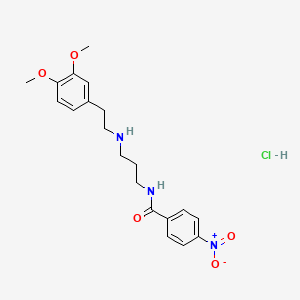

SB-237376

Description

SB-237376 (hydrochloride) is a pharmacological agent classified as a dual calcium (Ca²⁺) and potassium (K⁺) channel antagonist. The hydrochloride salt formulation enhances its solubility and bioavailability, making it suitable for preclinical and clinical studies.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H26ClN3O5 |

|---|---|

Molecular Weight |

423.9 g/mol |

IUPAC Name |

N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide;hydrochloride |

InChI |

InChI=1S/C20H25N3O5.ClH/c1-27-18-9-4-15(14-19(18)28-2)10-13-21-11-3-12-22-20(24)16-5-7-17(8-6-16)23(25)26;/h4-9,14,21H,3,10-13H2,1-2H3,(H,22,24);1H |

InChI Key |

QLUVAVFNMRXIIZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of SB-237376 (hydrochloride) typically involves the following steps:

Chemical Reactions Analysis

SB-237376 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl chain, leading to the formation of corresponding oxides or hydroxylated derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium borohydride.

Scientific Research Applications

Chemical Characteristics

SB-237376 is often referenced in its hydrochloride form, which enhances its solubility and bioavailability. The compound is characterized by:

- Molecular Formula : C₁₈H₁₈ClN₃O₂

- Molecular Weight : 345.81 g/mol

- Solubility : Soluble in water and organic solvents, facilitating various formulations for research applications .

Antiarrhythmic Studies

Research has shown that this compound can effectively manage ventricular arrhythmias in preclinical models. A study published in the Journal of Cardiovascular Pharmacology demonstrated that this compound significantly reduced the incidence of induced arrhythmias in animal models . This suggests its potential as a therapeutic agent for patients with arrhythmogenic conditions.

Electrophysiological Effects

The electrophysiological effects of this compound have been investigated using isolated cardiac tissues. Findings indicate that the compound can modify action potential characteristics, leading to a decrease in excitability and conduction velocity within cardiac tissues. These properties are essential for developing new antiarrhythmic therapies .

Neurological Research

Emerging studies suggest that this compound may have implications beyond cardiovascular applications. Preliminary investigations indicate potential neuroprotective effects, possibly through modulation of calcium signaling pathways involved in neuronal excitability and survival. However, further research is necessary to elucidate these effects fully .

Metabolic Studies

The compound has also been explored for its role in metabolic research, particularly concerning fatty acid metabolism. It may serve as a tool for studying the regulation of fatty acid oxidation and synthesis pathways, providing insights into metabolic disorders such as obesity and diabetes .

Case Study 1: Antiarrhythmic Efficacy

In a controlled study involving canine models with induced ventricular tachycardia, administration of this compound resulted in a statistically significant reduction in arrhythmia episodes compared to control groups. The study highlighted the compound's ability to restore normal heart rhythms effectively while maintaining hemodynamic stability .

Case Study 2: Electrophysiological Profiling

A detailed electrophysiological profiling conducted on isolated rabbit hearts revealed that this compound prolonged the refractory period without significantly affecting heart rate or blood pressure. This dual effect underscores its potential utility in clinical settings where both rate control and rhythm stabilization are required .

Mechanism of Action

The mechanism of action of SB-237376 (hydrochloride) involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Pathways: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Mechanism and Target Selectivity

SB-237376 (hydrochloride) distinguishes itself through dual ion channel inhibition , a feature less common in antiarrhythmic agents. Below is a comparison with structurally or functionally related compounds:

Key Findings:

Structural Analogues : Memantine hydrochloride () shares the hydrochloride salt but diverges in mechanism (NMDA receptor vs. ion channel blockade), highlighting how salt forms modify pharmacokinetics without dictating target specificity.

Clinical and Research Implications

Advantages of Dual Targeting: this compound’s dual-channel inhibition could address multifactorial arrhythmias (e.g., calcium overload and potassium channel dysfunction), offering a novel mechanism compared to single-target drugs like amiodarone or verapamil.

Challenges: Potential drug-drug interactions (e.g., with CYP1A2 substrates, as seen in ) and the need for precise dosing to balance efficacy and safety.

Future Directions :

- Structural optimization to enhance selectivity for cardiac vs. neuronal ion channels.

- Comparative clinical trials against established antiarrhythmics (e.g., dofetilide or flecainide).

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying SB-237376 (hydrochloride) in experimental formulations?

- Methodological Answer : Reverse-phase HPLC with UV detection is a standard approach for hydrophilic compounds like hydrochlorides. For example, protocols used for pyridoxine hydrochloride (column: C18, mobile phase: phosphate buffer-acetonitrile gradient, detection: 280 nm) can be adapted . Validate the method for this compound by assessing linearity (R² >0.99), precision (%RSD <2%), and recovery (90–110%) per ICH guidelines. Include system suitability tests using USP-grade reference standards .

Q. How can researchers optimize the solubility of this compound (hydrochloride) in aqueous buffers for in vitro assays?

- Methodological Answer : Perform pH-solubility profiling across physiological pH ranges (1.2–7.4) using USP-specified buffers (e.g., HCl/NaOH for acidic, phosphate for neutral). For low solubility, consider co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., 0.1% Tween-80) while ensuring biocompatibility. Monitor stability via accelerated degradation studies (40°C/75% RH for 24–48 hours) .

Q. What safety protocols are critical when handling this compound (hydrochloride) in laboratory settings?

- Methodological Answer : Refer to SDS guidelines for hydrochloride compounds:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Store in airtight containers at 2–8°C, protected from light.

- Dispose of waste via EPA-approved chemical disposal services.

- Conduct acute toxicity screening (e.g., LD50 in rodents) if novel hazards are suspected .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate the blood-brain barrier (BBB) penetration of this compound (hydrochloride)?

- Methodological Answer : Use a dual-cannulation pharmacokinetic model in rodents:

Administer this compound intravenously (1–5 mg/kg).

Collect serial plasma and cerebrospinal fluid (CSF) samples over 24 hours.

Quantify drug levels via LC-MS/MS (LLOQ: 1 ng/mL).

Calculate BBB permeability (Kp,uu) using CSF/plasma AUC ratios.

Validate results against positive controls (e.g., caffeine for high permeability) .

Q. What experimental strategies can resolve contradictions in this compound’s reported mechanism of action (e.g., conflicting receptor binding assays)?

- Methodological Answer :

- Step 1 : Replicate assays under standardized conditions (e.g., 37°C, 5% CO2 for cell-based assays).

- Step 2 : Cross-validate using orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays).

- Step 3 : Apply statistical rigor (e.g., Bayesian meta-analysis to reconcile discrepant EC50 values).

Reference literature search frameworks (e.g., EPA’s TSCA Scope criteria) to exclude low-quality data .

Q. How can researchers assess the long-term stability of this compound (hydrochloride) in lyophilized formulations?

- Methodological Answer :

- Design : Accelerated stability testing per ICH Q1A(R2):

- Conditions: 25°C/60% RH, 40°C/75% RH.

- Timepoints: 0, 1, 3, 6 months.

- Analysis : Monitor degradation products via HPLC-MS, focusing on dehydrochlorination or oxidation byproducts.

- Acceptance Criteria : ≥95% potency retention, ≤1% total impurities .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.